3-(4-Chloroanilino)propanehydrazide
Description
3-(4-Chloroanilino)propanehydrazide is a hydrazide derivative featuring a propanehydrazide backbone substituted with a 4-chloroanilino group. These analogs often serve as intermediates for synthesizing bioactive molecules, including cholinesterase inhibitors, antioxidants, and anticancer agents . The 4-chloroanilino group is notable for its electron-withdrawing properties, which may influence reactivity and biological interactions compared to other substituents.
Properties
Molecular Formula |
C9H12ClN3O |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
3-(4-chloroanilino)propanehydrazide |
InChI |
InChI=1S/C9H12ClN3O/c10-7-1-3-8(4-2-7)12-6-5-9(14)13-11/h1-4,12H,5-6,11H2,(H,13,14) |
InChI Key |
NDSIMLIRYVJYAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCC(=O)NN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloroanilino)propanehydrazide typically involves the reaction of 4-chloroaniline with a suitable hydrazide precursor. One common method includes the reaction of 4-chloroaniline with 3-chloropropionyl chloride, followed by the addition of hydrazine hydrate to form the desired product. The reaction is usually carried out under controlled conditions, such as maintaining a specific temperature and pH, to ensure high yield and purity .
Industrial Production Methods
Industrial production of 3-(4-Chloroanilino)propanehydrazide may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloroanilino)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(4-Chloroanilino)propanehydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Chloroanilino)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physical Properties
The following table compares 3-(4-chloroanilino)propanehydrazide (hypothetical) with structurally related compounds, emphasizing substituent effects on physical properties:
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The 4-chloroanilino group (hypothetical) likely reduces electron density at the hydrazide core compared to 4-hydroxyphenyl (16) or 4-methoxyphenyl (36) analogs. This may influence reactivity in condensation reactions .
- Melting points: Bulky substituents (e.g., benzoxazolinone in 17) increase melting points due to enhanced intermolecular interactions .
- Synthetic yields: Piperazine-substituted derivatives (e.g., 3a) exhibit moderate yields (69%), while benzoxazolinone derivatives (17) achieve higher yields (82%) due to optimized crystallization conditions .
Antioxidant Activity
- 3-(4-Methoxyphenyl)amino propanehydrazide (36): Exhibits 1.35-fold higher DPPH radical scavenging activity than ascorbic acid, attributed to the electron-donating methoxy group enhancing radical stabilization .
- 3-(Thiophen-2-ylmethylene)propanehydrazide (29) : Shows 1.26-fold antioxidant activity vs. ascorbic acid, suggesting heterocyclic moieties improve activity .
Cholinesterase (ChE) Inhibition
- Piperazine derivatives (4d, 4e, 4f) : Exhibit potent AChE inhibition (IC₅₀: 0.69–11.62 µM) due to hydrophobic interactions with the enzyme’s active site .
Neuroprotective Effects
- Xanthinyl-8-ylthio derivatives (6k, 6l) : Demonstrate MAO-B inhibition and neuroprotection, linked to reduced lipophilicity (logP: ~2.0) and optimized dipole moments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
